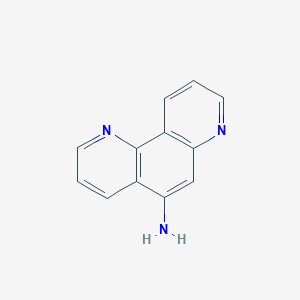
1,7-Phenanthrolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Phenanthrolin-5-amine is an organic compound with the molecular formula C12H9N3. It is a derivative of phenanthroline, a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is known for its applications in coordination chemistry, where it forms stable complexes with metal ions, and has significant uses in various scientific fields.
Vorbereitungsmethoden
1,7-Phenanthrolin-5-amine can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of 1,10-phenanthroline-5-amine to nitrile derivatives of boron-containing compounds . This reaction typically occurs under mild conditions and leads to the formation of substituted amidine-type derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
1,7-Phenanthrolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,7-Phenanthrolin-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,7-Phenanthrolin-5-amine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic processes, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include metal ion coordination sites and electron transfer pathways, which are crucial for its function in catalysis and biosensing .
Vergleich Mit ähnlichen Verbindungen
1,7-Phenanthrolin-5-amine is similar to other phenanthroline derivatives, such as 1,10-phenanthroline and 5-nitro-1,10-phenanthroline. it is unique in its specific substitution pattern, which imparts distinct chemical and physical properties. For example, 1,10-phenanthroline is widely used in coordination chemistry for its chelating ability, while 5-nitro-1,10-phenanthroline has applications in antimicrobial research due to its dual mechanism of action .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry, while its fluorescent properties and role in biosensing highlight its importance in biology and medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and industry.
Eigenschaften
CAS-Nummer |
41148-67-8 |
|---|---|
Molekularformel |
C12H9N3 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
1,7-phenanthrolin-5-amine |
InChI |
InChI=1S/C12H9N3/c13-10-7-11-9(4-2-5-14-11)12-8(10)3-1-6-15-12/h1-7H,13H2 |
InChI-Schlüssel |
QGHBJBNEKVWDKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C3=C2N=CC=C3)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
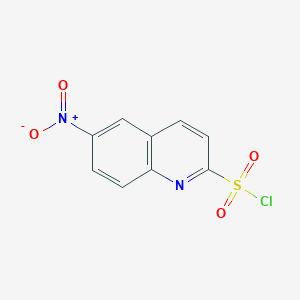

![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
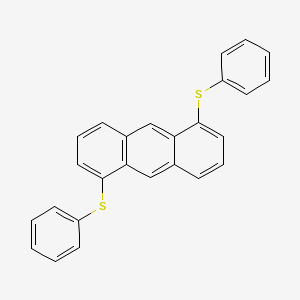
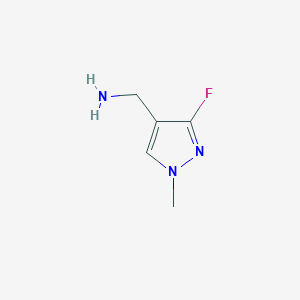
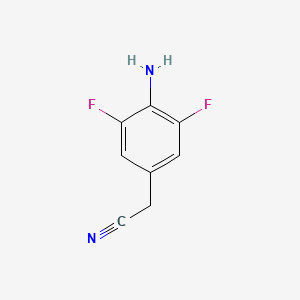
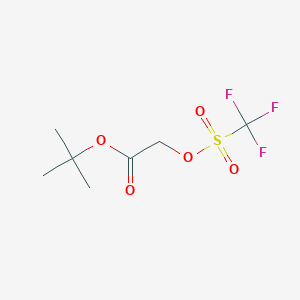
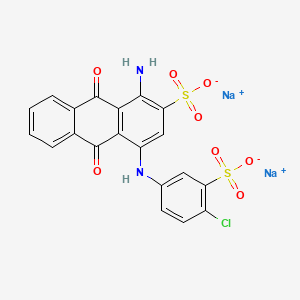
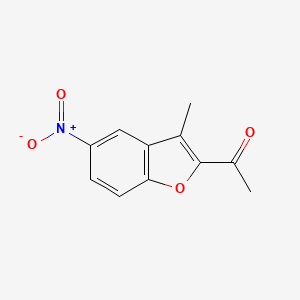

![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

